

Synthesis and Characterization of Ipragliflozin-d5: A Technical Guide

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Compound of Interest

Compound Name: Ipragliflozin-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Ipragliflozin-d5**, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ipragliflozin. Stable isotope-labeled compounds like **Ipragliflozin-d5** are crucial internal standards for quantitative bioanalytical assays, enabling accurate pharmacokinetic and metabolic studies during drug development. This document details a putative synthetic pathway, characterization methodologies, and relevant data, presented in a clear and accessible format for researchers in the field.

Introduction

Ipragliflozin is a potent and selective SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus. It effectively reduces plasma glucose levels by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.^{[1][2]} The development and validation of robust analytical methods to quantify Ipragliflozin in biological matrices are essential for its clinical development. **Ipragliflozin-d5**, as a stable isotope-labeled internal standard, is indispensable for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.

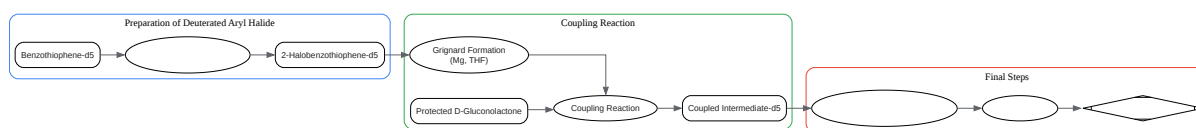
This guide outlines a probable synthetic route for **Ipragliflozin-d5**, based on established synthetic strategies for Ipragliflozin and the known positions of deuterium labeling. Additionally, it describes the key characterization techniques employed to confirm the identity, purity, and isotopic enrichment of the final compound.

Synthesis of Ipragliflozin-d5

The synthesis of **Ipragliflozin-d5** involves the incorporation of five deuterium atoms onto the benzothiophene ring system. Based on the chemical structure, a plausible synthetic approach would involve the use of a deuterated benzothiophene precursor. The general synthetic scheme for Ipragliflozin typically involves the coupling of a protected glucal with an aryl Grignard or organolithium reagent, followed by reduction and deprotection steps.[3][4]

A likely synthetic pathway for **Ipragliflozin-d5** is proposed below, starting from commercially available deuterated precursors or involving a deuteration step at an early stage of the synthesis of the benzothiophene moiety.

Proposed Synthetic Pathway



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Caption: Proposed synthetic workflow for **Ipragliflozin-d5**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ipragliflozin-d5** is not publicly available, the following general procedures are based on the known synthesis of Ipragliflozin and would be adapted for the deuterated analog.[3][4]

1. **Preparation of the Deuterated Aryl Grignard Reagent:** A solution of the deuterated 2-halobenzothiophene in anhydrous tetrahydrofuran (THF) would be added dropwise to a

suspension of magnesium turnings under an inert atmosphere. The reaction mixture would be stirred until the magnesium is consumed, yielding the corresponding Grignard reagent.

2. Coupling with Protected Gluconolactone: The solution of the Grignard reagent would be added to a cooled (-78 °C) solution of a suitably protected D-gluconolactone in anhydrous THF. The reaction would be stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride.

3. Reduction of the Hemiketal: The crude hemiketal intermediate would be dissolved in a suitable solvent such as dichloromethane. A reducing agent, typically triethylsilane (Et₃SiH), and a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), would be added, and the reaction stirred until completion.

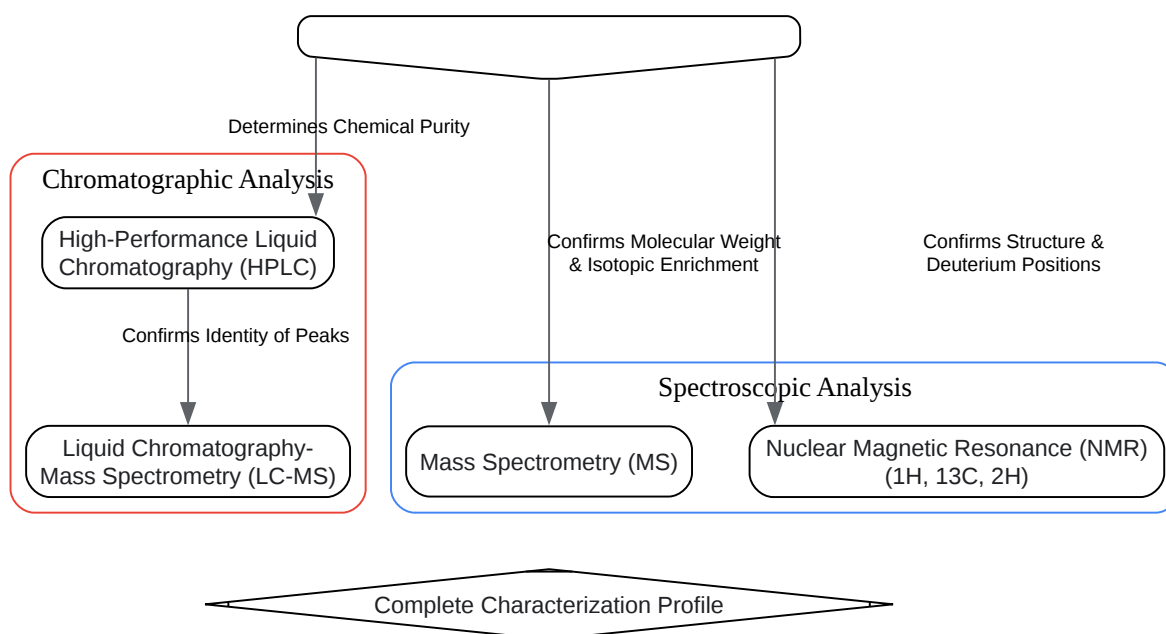
4. Deprotection: The protecting groups on the glucose moiety would be removed under appropriate conditions. For example, pivaloyl protecting groups can be removed using sodium methoxide in methanol.^[4]

5. Purification: The final product, **Ipragliflozin-d5**, would be purified using techniques such as column chromatography on silica gel followed by recrystallization to afford the pure, isotopically labeled compound.

Characterization of Ipragliflozin-d5

The comprehensive characterization of **Ipragliflozin-d5** is critical to confirm its chemical identity, purity, and the extent and location of deuterium incorporation.

Characterization Workflow



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Caption: General workflow for the characterization of **Ipragliflozin-d5**.

Data Presentation

Table 1: Physicochemical Properties of Ipragliflozin and **Ipragliflozin-d5**

Property	Ipragliflozin	Ipragliflozin-d5	Reference
Molecular Formula	C ₂₁ H ₂₁ FO ₅ S	C ₂₁ H ₁₆ D ₅ FO ₅ S	[5]
Molecular Weight	404.46 g/mol	409.48 g/mol	[5]
CAS Number	761423-87-4	Not Available	[5]

Table 2: Summary of Characterization Data (Hypothetical for **Ipragliflozin-d5**)

Analysis	Specification	Expected Result for Ipragliflozin-d5
Mass Spectrometry		
[M+H] ⁺	410.14 ± 0.1	Consistent with the deuterated structure
Isotopic Purity	≥ 98%	To be determined by MS
NMR Spectroscopy		
¹ H NMR	Conforms to structure	Absence of signals in the deuterated region of the benzothiophene ring
¹³ C NMR	Conforms to structure	Consistent with the carbon skeleton of Ipragliflozin
² H NMR	Conforms to structure	Signals corresponding to the positions of deuterium incorporation
Chromatography		
HPLC Purity	≥ 98% (AUC)	A single major peak corresponding to Ipragliflozin-d5
Chiral Purity	≥ 99% (ee)	To be determined by chiral HPLC

Note: The characterization data for **Ipragliflozin-d5** is presented as expected values, as specific experimental data is not publicly available. The data for non-deuterated Ipragliflozin can be found in the cited literature.[\[4\]](#)[\[6\]](#)

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a reverse-phase HPLC method with UV detection. A C18 column would be employed with a

gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and accurate mass of **lpragliflozin-d5**. The isotopic distribution pattern would be analyzed to determine the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy would be used to confirm the overall structure and to verify the absence of proton signals at the sites of deuteration. ^{13}C NMR would confirm the carbon framework. ^2H NMR spectroscopy would be performed to directly observe the deuterium signals and confirm their positions in the molecule.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **lpragliflozin-d5**. While a detailed, publicly available synthetic protocol for the deuterated analog is lacking, a plausible synthetic route and the necessary characterization techniques have been outlined based on established chemical principles and data for the non-labeled compound. The availability of well-characterized **lpragliflozin-d5** is paramount for the accurate and reliable bioanalysis of lpragliflozin, thereby supporting its continued clinical investigation and therapeutic use. Further research and publication of detailed experimental procedures would be a valuable contribution to the scientific community.

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